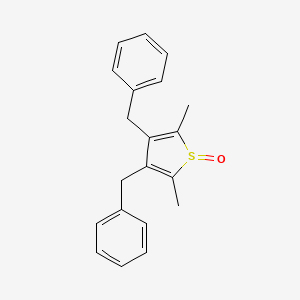
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions, and two phenylmethyl groups at the 3 and 4 positions, with an oxide group attached to the sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a sulfur source.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl halides and a strong base.
Addition of Phenylmethyl Groups: The phenylmethyl groups can be added through Friedel-Crafts alkylation reactions using benzyl chloride and a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring.
Coupling Reactions: The phenylmethyl groups can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Coupling: Palladium catalysts, copper catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling: Biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide involves its interaction with molecular targets and pathways. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-: Lacks the oxide group, resulting in different reactivity and properties.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfone: Contains a sulfone group instead of an oxide, leading to different chemical behavior.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfoxide: Contains a sulfoxide group, which has intermediate properties between the sulfide and sulfone.
Uniqueness
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
178875-14-4 |
|---|---|
Molekularformel |
C20H20OS |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
3,4-dibenzyl-2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C20H20OS/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)22(15)21)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI-Schlüssel |
WYGKLUBPLMTKQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(S1=O)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B12558763.png)
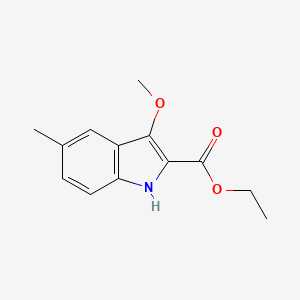
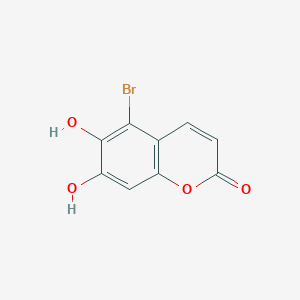
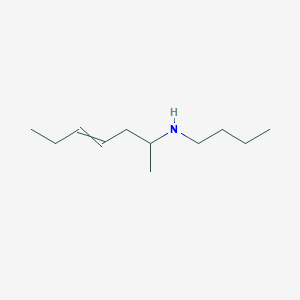
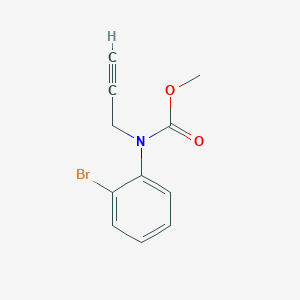
![1-Chloro-8-[(8-chlorooctyl)disulfanyl]octane](/img/structure/B12558774.png)
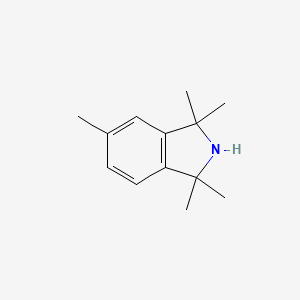
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
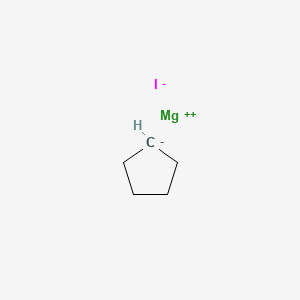
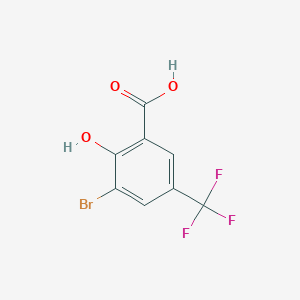
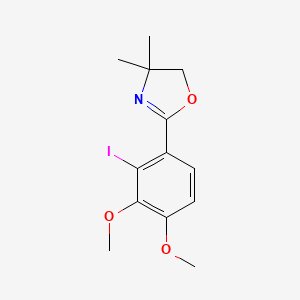

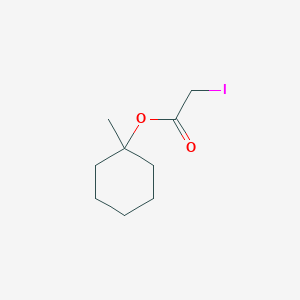
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
